Phenyl methanesulfonate
Overview
Description
Phenyl methanesulfonate, also known as aryl methanesulfonate, is a compound that has been studied for its potential use in various chemical reactions and as a protecting group for phenols. It is a versatile reagent that can participate in a range of organic transformations, including allylic alkylations, cleavage reactions, and as a component in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of derivatives of phenyl methanesulfonate has been explored in several studies. For instance, bis(phenylsulfonyl)methane has been used in enantioselective allylic alkylations of Morita-Baylis-Hillman carbonates, catalyzed by cinchona alkaloid derivatives, to produce alkylated products with good yields and enantioselectivities . Additionally, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its decomposition to form phenyltris((trifluoromethyl)sulfonyl)methane has been reported, showcasing the reactivity of phenyl methanesulfonate derivatives under thermal conditions .
Molecular Structure Analysis
The molecular structure of phenyl methanesulfonate derivatives has been elucidated through various spectroscopic methods and X-ray diffraction analysis. For example, the absolute configuration of fluorinated derivatives of 1-fluoro-1-nitro(phenylsulfonyl)methane was determined by X-ray diffraction, providing insight into the stereochemistry of these compounds . Structural and spectroscopic studies of complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane have also been conducted, revealing details about proton transfer and hydrogen bonding in these systems .
Chemical Reactions Analysis
Phenyl methanesulfonate and its derivatives have been shown to participate in a variety of chemical reactions. The mild cleavage of aryl methanesulfonates has been demonstrated, suggesting the utility of methanesulfonate as a protecting group for phenols . Furthermore, bromodifluoro(phenylsulfanyl)methane has been used in Friedel–Crafts-type alkylations to synthesize thioesters, benzophenones, and xanthones . The Michael reaction of bis(phenylsulfonyl)methane with α,β-unsaturated aldehydes under iminium activation has also been explored, yielding Michael adducts with excellent enantioselectivities10.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl methanesulfonate derivatives are closely related to their reactivity and potential applications. The antiinflammatory properties of certain sulfonanilides derived from phenyl methanesulfonate have been investigated, with some compounds showing potent activity in various arthritis models . The molecular structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane has been analyzed, with a focus on intermolecular interactions and implications for the formation of hydrogen-bonded complexes .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Energy Storage and Battery Technology .
Summary of the Application
Phenyl methanesulfonate (PMS) is used as an additive to enhance the cyclic stability of lithium-ion batteries (LIBs) based on a graphite electrode .
Methods of Application or Experimental Procedures
According to the theoretical results obtained from density functional theory (DFT) calculations, PMS possesses a lower reduction potential compared to the cyclic carbonate electrolyte solvent . Hence, this compound is foreseen to be reduced before ethylene carbonate (EC) and form a solid electrolyte interphase (SEI) layer on the graphite electrode . The cyclic stability of Li/graphite battery is promoted considerably by adding a low dose of PMS to the electrolyte .
Results or Outcomes
The capacity retention of the Li/graphite half-cell is incredibly improved to about 100% after 35 cycles at room temperature . The results acquired from the electrochemical and surface characterization tests corroborate that an electrolyte with PMS is capable of forming a thinner SEI layer compared to the electrolyte devoid of an additive, which can dramatically lessen the interfacial resistance . Moreover, the results show that the graphite sheets are disguised under a myriad of PMS reductive deposits, which can neutralize the catalytic activity of prismatic surfaces .
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVUCMFEGJUVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311482 | |
Record name | Phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methanesulfonate | |
CAS RN |
16156-59-5 | |
Record name | Phenyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16156-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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